Nitroepoxide ring opening with thionucleophiles in water: synthesis of α-xanthyl ketones, β-keto sulfones and β-keto sulfonic acids†

Organic & Biomolecular Chemistry Pub Date: 2020-06-16 DOI: 10.1039/D0OB00941E

Abstract

Nitroepoxide ring opening with thionucleophiles such as potassium xanthates, sodium aryl sulfinates and sodium bisulfite in water is investigated. It provides a direct and green route for the synthesis of α-xanthyl-α-aryl-2-propanones (P2P-xanthate derivatives), β-keto sulfones and β-keto sulfonic acids. High to excellent yields, performing the reaction in water under catalyst-free conditions, and easy work-up are the main advantages of this protocol.

Graphical abstract: Nitroepoxide ring opening with thionucleophiles in water: synthesis of α-xanthyl ketones, β-keto sulfones and β-keto sulfonic acids
Nitroepoxide ring opening with thionucleophiles in water: synthesis of α-xanthyl ketones, β-keto sulfones and β-keto sulfonic acids†
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